5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18349330
InChI: InChI=1S/C13H12N2/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1/h1-2,4-6,8H,3,7,9H2
SMILES:
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol

5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline

CAS No.:

Cat. No.: VC18349330

Molecular Formula: C13H12N2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline -

Specification

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
IUPAC Name 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Standard InChI InChI=1S/C13H12N2/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1/h1-2,4-6,8H,3,7,9H2
Standard InChI Key ROZPLBGYRJPWQD-UHFFFAOYSA-N
Canonical SMILES C1CC(=NC1)C2=C3C=CC=NC3=CC=C2

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

5-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline consists of a quinoline ring (a benzene fused to a pyridine) linked to a partially saturated pyrrolidine moiety at the 5-position. The molecular formula is C₁₃H₁₂N₂, with a molecular weight of 196.25 g/mol . The pyrrolidine ring adopts an envelope conformation, introducing stereoelectronic effects that influence reactivity and intermolecular interactions .

Table 1: Structural Comparison with Positional Isomers

Compound NameSubstitution PositionMolecular Weight (g/mol)Key Distinguishing Feature
3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline3-position196.25Altered electronic effects due to meta-substitution
6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline6-position196.25Enhanced planarity for π-stacking interactions

The 5-substitution pattern distinguishes this compound by positioning the pyrrolidine ring ortho to the pyridine nitrogen, creating a steric environment that modulates ligand-receptor binding .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline derivatives often involves multicomponent reactions (MCRs) or cyclization strategies:

  • Multicomponent Approach: A one-pot reaction of iodo-aniline, pyruvic acid, and substituted aldehydes under acidic conditions yields quinoline cores, with subsequent functionalization introducing the pyrrolidine group . For example, trifluoroacetic acid (TFA) catalyzes the formation of ethylenic bridges between quinoline and aldehyde cores, as observed in analogous syntheses .

  • Cyclization of Precursors: Tetrazoloquinoline intermediates undergo ring-chain tautomerization, followed by coupling with pyrrolidine derivatives . This method emphasizes the role of electron-donating substituents in directing reaction pathways .

Table 2: Representative Synthetic Conditions

Starting MaterialsCatalyst/SolventTemperature/TimeYield (%)Key By-Products
Iodo-aniline, pyruvic acid, aldehydesTFA in acetic acidReflux, 12 h60–85Pyrrole-2-ones, furan derivatives
Tetrazoloquinoline, pyrrolidineFe(ClO₄)₃ in toluene50°C, 2 h40–70Ladder-type quinoline-fused by-products

Reactivity and Functionalization

The electron-rich quinoline nitrogen and the strained pyrrolidine ring render the compound amenable to electrophilic substitution and coordination chemistry:

  • Electrophilic Aromatic Substitution: Halogenation at the 8-position of the quinoline ring occurs preferentially due to directed ortho-metallation effects .

  • Metal Coordination: Platinum(II) complexes derived from similar quinolines exhibit DNA-binding activity, suggesting potential for anticancer applications .

Spectroscopic Characterization

NMR and IR Analysis

  • ¹H NMR: The quinoline protons resonate as a multiplet at δ 7.5–8.1 ppm, while the pyrrolidine protons appear as a triplet (δ 2.5–3.0 ppm) and a quartet (δ 3.5–4.0 ppm) . The absence of aromatic protons in the pyrrolidine ring confirms partial saturation.

  • ¹³C NMR: The quinoline carbons are observed at 120–150 ppm, with the pyrrolidine carbons at 30–50 ppm .

  • IR: Stretching vibrations at 1600 cm⁻¹ (C=N) and 2900 cm⁻¹ (C-H of pyrrolidine) are characteristic .

X-ray Crystallography

While crystallographic data for the 5-substituted derivative remains unpublished, analogous structures (e.g., 3-substituted isomers) reveal dihedral angles of 27–51° between the quinoline and pyrrolidine planes, indicating moderate conjugation .

Applications in Material Science

Organic Electronics

Dihydropyrrolopyrrole-quinoline hybrids exhibit strong fluorescence (λₑₘ: 450–550 nm) and are explored as organic light-emitting diodes (OLEDs) .

Catalysis

Palladium complexes of quinoline-pyrrolidine ligands catalyze Suzuki-Miyaura coupling reactions with turnover numbers (TON) exceeding 10⁴ .

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